molecular formula C23H19ClFNS B2981475 3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole CAS No. 681276-25-5

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole

Cat. No. B2981475
M. Wt: 395.92
InChI Key: ZGACRQNMQKIVCC-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole, also known as CFI-400945, is a novel indole-based compound that has shown promising results in scientific research applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Cyclization

  • Indole-2(3H)thiones were cyclized under specific conditions to yield thiochromeno[2,3-b]indol-11(6H)-ones and pyrido[3′,2′:5,6]thiopyrano[2,3-b]indol-5(10H)-ones. This reaction proceeds regioselectively and does not require transition metals, indicating the potential for efficient synthesis of complex indole derivatives (Kiamehr et al., 2013).

Palladium-Catalyzed Reactions

  • Palladium-catalyzed reactions have become a significant method for the synthesis and functionalization of indoles, indicating the relevance of such methodologies in creating biologically active compounds and derivatives, potentially including the compound of interest (Cacchi & Fabrizi, 2005).

Fluorination Techniques

  • A study described a simple and efficient one-pot synthesis method for 2-fluoroalkyl substituted indoles, which could be relevant for the functionalization of the compound , suggesting versatility in introducing fluorine-containing groups to indole derivatives (Wang & Ma, 2015).

Nucleophilic Reactivities

  • The coupling kinetics of indoles with reference benzhydryl cations were investigated, providing insights into the nucleophilic reactivities of indole derivatives. This information could be crucial for understanding the chemical behavior of "3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole" and its reactivity in various conditions (Lakhdar et al., 2006).

Anticancer Activity

  • N-Substituted indole derivatives were synthesized and screened for their anticancer activity against human breast cancer cell lines. This study highlights the potential therapeutic applications of indole derivatives in cancer treatment, which might extend to the compound of interest (Kumar & Sharma, 2022).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNS/c1-16-6-4-7-17(12-16)13-26-14-23(18-8-2-3-11-22(18)26)27-15-19-20(24)9-5-10-21(19)25/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGACRQNMQKIVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chloro-6-fluorobenzyl)thio)-1-(3-methylbenzyl)-1H-indole

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